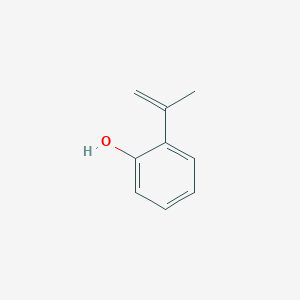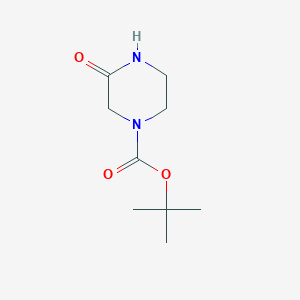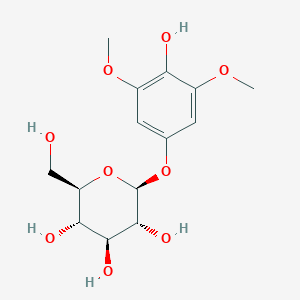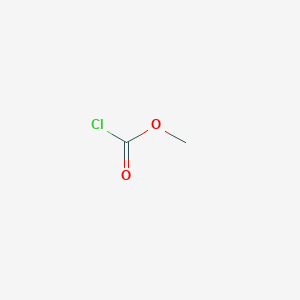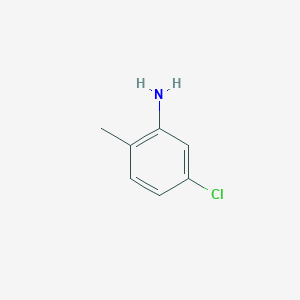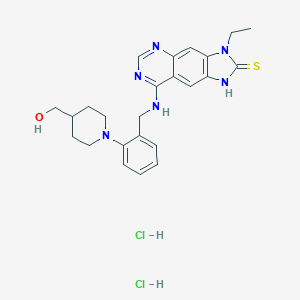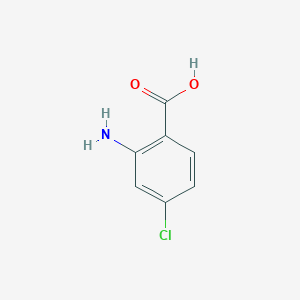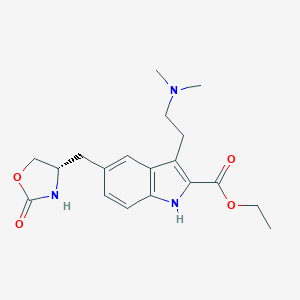![molecular formula C16H21N3O2 B043067 (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one CAS No. 139264-24-7](/img/structure/B43067.png)
(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of oxazolidin-2-one derivatives, including compounds similar to (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one, often involves innovative methodologies for chiral auxiliary applications or as intermediates in the synthesis of biologically active compounds. For instance, Davies et al. (1999) demonstrated the use of (R)-4-phenyl-5,5-dimethyl-oxazolidin-2-one as an effective chiral auxiliary for stereoselective conjugate additions, showcasing its utility in asymmetric synthesis (Davies, S., Sanganee, H., & Szolcsányi, P., 1999).
Molecular Structure Analysis
The molecular structure of oxazolidin-2-one derivatives has been explored through various synthetic routes and crystallographic analyses. The work by Luppi et al. (2004) on the homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) provides insight into the conformational preferences of these molecules, suggesting a tendency to fold into a regular helical structure in aqueous solutions (Luppi, G., Galeazzi, R., Garavelli, M., Formaggio, F., & Tomasini, C., 2004).
Chemical Reactions and Properties
Oxazolidin-2-ones undergo various chemical reactions, leveraging their unique structural features for synthetic applications. Tang and Verkade (1996) highlighted the synthesis of strongly fluorescent oxazole derivatives from oxazolidin-2-one synthons, underscoring the reactivity and functional utility of these compounds (Tang, J. & Verkade, J., 1996).
Scientific Research Applications
Antimicrobial Applications
Oxazolidinones, including compounds related to the one mentioned, exhibit a unique mechanism of protein synthesis inhibition. This class is particularly effective against resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae (Diekema & Jones, 2000). Research efforts have aimed at identifying new oxazolidinone-based antibacterial agents that possess an improved biological profile, with numerous derivatives under study and several patent applications revealing a continuous interest in this area (Poce et al., 2008).
Novel Derivatives and Structural Diversity
Patent reviews between 2012 and 2015 have divulged novel oxazolidinones with promising antibacterial activity, classified based on their structural diversities. Some derivatives demonstrated potent activities superior to linezolid against Gram-positive bacteria and even showed effectiveness against Gram-negative strains, indicating a potential for broader antimicrobial applications (Phillips & Sharaf, 2016).
Challenges and Emerging Resistance
Despite their efficacy, the emergence of linezolid-resistant Staphylococcus poses significant challenges, highlighting the importance of developing new oxazolidinone derivatives with greater potency and novel spectra of activity to combat resistance (Gu et al., 2013).
Hybrid Molecules for Enhanced Activity
Research into oxazolidinone-containing hybrids reveals efforts to develop compounds that interact with multiple targets or mitigate known side effects. These hybrids have shown potential as novel anti-MRSA agents, underscoring the continuous innovation in this field to enhance antimicrobial efficacy and safety profiles (Jiang et al., 2020).
Safety And Hazards
The compound may be fatal if swallowed and enters airways . In case of skin contact, immediately wash skin with soap and copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of eye contact, immediately flush eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical advice . In case of inhalation, remove to fresh air . If not breathing, give artificial respiration . If breathing is difficult, give oxygen . Seek medical attention .
properties
IUPAC Name |
(4R)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDMUVEXKOYBU-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one | |
CAS RN |
139264-24-7 |
Source


|
| Record name | Zolmitriptan, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZOLMITRIPTAN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3YOE57701 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

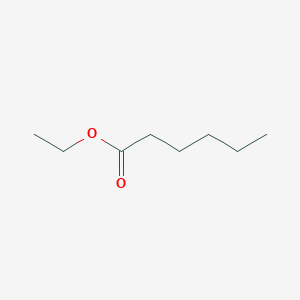
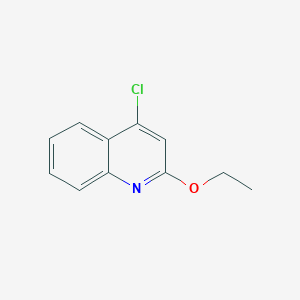
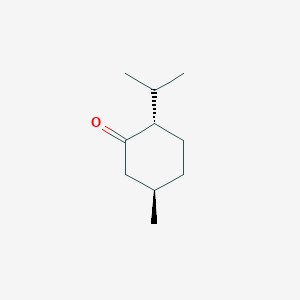
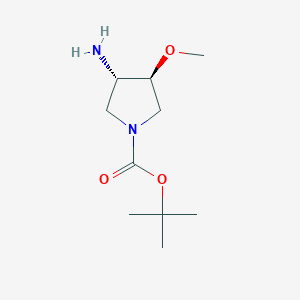

![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)
